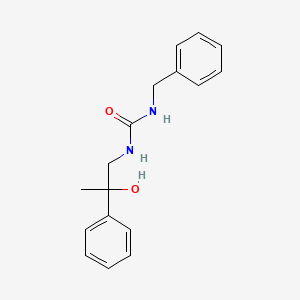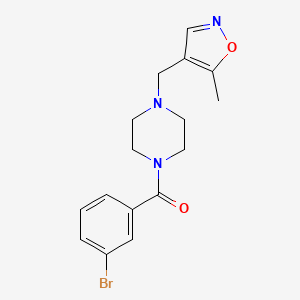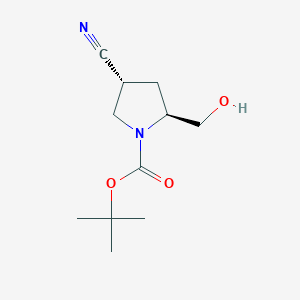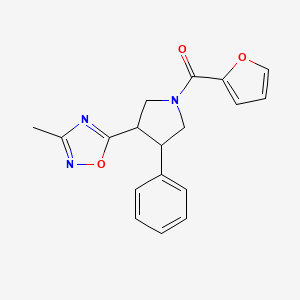
4-(Cyclobutylmethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for 4-(Cyclobutylmethyl)benzaldehyde is 1S/C12H14O/c13-9-12-6-4-11 (5-7-12)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2 . This code provides a standardized way to represent the compound’s molecular structure.Scientific Research Applications
Organic Synthesis
4-(Cyclobutylmethyl)benzaldehyde: is utilized in organic synthesis as an intermediate for the preparation of various chemical compounds. Its reactivity as an aldehyde makes it a valuable precursor in the synthesis of heterocyclic compounds, which are often used in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 4-(Cyclobutylmethyl)benzaldehyde may serve as a building block for the synthesis of potential therapeutic agents. It has been explored for its role in enhancing the absorption of drugs with low oral bioavailability, thus improving their efficacy .
Material Science
The compound’s unique structure is of interest in material science, particularly in the development of novel organic materials with specific electronic or photonic properties. It could be used to modify the characteristics of polymers or create new types of organic semiconductors .
Environmental Science
Research into the environmental impact of chemical compounds includes 4-(Cyclobutylmethyl)benzaldehyde . Studies may focus on its degradation products, potential toxicity, and methods for its detection and removal from environmental samples .
Analytical Chemistry
In analytical chemistry, 4-(Cyclobutylmethyl)benzaldehyde can be used as a standard or reagent in various analytical methods. Its well-defined properties allow for its use in calibration curves and as a reference compound in spectroscopy and chromatography .
Food Industry
While not directly used as a food additive, derivatives of benzaldehyde, which share a structural similarity with 4-(Cyclobutylmethyl)benzaldehyde , are commonly used for flavoring. Research may explore its derivatives for potential use as flavoring agents .
Cosmetic Industry
In the cosmetic industry, benzaldehyde derivatives are used for their fragrance4-(Cyclobutylmethyl)benzaldehyde could be investigated for its use in perfumes or as a scent in skincare products, considering its structural relation to benzaldehyde .
Industrial Applications
The compound’s role in industrial applications may include its use as a synthetic intermediate in the production of dyes, resins, or other large-volume chemicals. Its reactivity and stability under various conditions make it a candidate for industrial-scale chemical reactions .
Safety and Hazards
The safety information available indicates that 4-(Cyclobutylmethyl)benzaldehyde may pose some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, H315, H319, H332, and H335 . These statements indicate potential hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .
Mechanism of Action
Target of Action
Benzaldehyde, a structurally similar compound, has been shown to target cellular antioxidation systems
Mode of Action
Benzaldehyde, a structurally similar compound, has been shown to bind chemically to cellular macromolecules, particularly to free amino groups . This interaction could potentially lead to disruption of cellular functions, but further studies are needed to confirm this for 4-(Cyclobutylmethyl)benzaldehyde.
Biochemical Pathways
Benzaldehyde has been shown to disrupt cellular antioxidation systems , which could potentially lead to oxidative stress and subsequent cellular damage
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution
Result of Action
If it shares a similar mechanism of action with benzaldehyde, it could potentially lead to disruption of cellular antioxidation systems and subsequent cellular damage
Action Environment
It is known that the compound is stable at room temperature , which could potentially influence its efficacy and stability under different environmental conditions
properties
IUPAC Name |
4-(cyclobutylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12-6-4-11(5-7-12)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIOLZRXHLQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethyl)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)


![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)


